molecular formula C19H17N5O B5867247 6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5867247
M. Wt: 331.4 g/mol
InChI Key: YNDZCRRPEOUQEL-UHFFFAOYSA-N
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Description

6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzofuran ring, a triazine ring, and a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Triazine Ring: The triazine ring is usually formed by the reaction of cyanuric chloride with amines under controlled conditions.

    Coupling Reactions: The final step involves coupling the benzofuran derivative with the triazine derivative in the presence of a suitable catalyst and under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-methyl-1-benzofuran-2-yl)-N-phenyl-1,3,5-triazine-2,4-diamine
  • 6-(3-methyl-1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-(3-methyl-1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-11-7-9-13(10-8-11)21-19-23-17(22-18(20)24-19)16-12(2)14-5-3-4-6-15(14)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZCRRPEOUQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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